molecular formula C18H28O2 B1239108 Stearidonic Acid ethyl ester

Stearidonic Acid ethyl ester

Cat. No.: B1239108
M. Wt: 276.4 g/mol
InChI Key: JIWBIWFOSCKQMA-GFRMADBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stearidonic Acid ethyl ester is a polyunsaturated fatty acid with the molecular formula C18H28O2. It is characterized by having four double bonds located at positions 6, 9, 12, and 15 in the carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Stearidonic Acid ethyl ester can be synthesized through the chemical reaction of stearidonic acid with ethanol, resulting in the formation of stearidene acetate. This reaction typically requires the use of an acidic catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as fish oils and certain plants. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound in a pure form .

Chemical Reactions Analysis

Types of Reactions

Stearidonic Acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters of this compound.

Scientific Research Applications

Stearidonic Acid ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Stearidonic Acid ethyl ester involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways .

Comparison with Similar Compounds

Stearidonic Acid ethyl ester can be compared with other polyunsaturated fatty acids such as:

The uniqueness of this compound lies in its four double bonds, which confer distinct chemical and biological properties compared to other similar fatty acids.

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(6E,9E,12E,15E)-octadeca-6,9,12,15-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3+,7-6+,10-9+,13-12+

InChI Key

JIWBIWFOSCKQMA-GFRMADBLSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/CCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)O

Synonyms

6,9,12,15-octadecatetraenoic acid

Origin of Product

United States

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